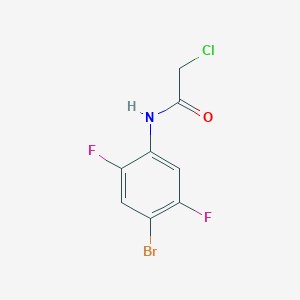

N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

描述

N1-(4-Bromo-2,5-difluorophenyl)-2-chloroacetamide is a halogenated acetamide derivative characterized by a 4-bromo-2,5-difluorophenyl group attached to the nitrogen of a 2-chloroacetamide backbone. This compound belongs to the broader class of N-substituted arylacetamides, which are widely studied for their structural versatility and applications in medicinal chemistry and organic synthesis. The bromo and difluoro substituents on the aromatic ring confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and halogen bonding.

属性

IUPAC Name |

N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF2NO/c9-4-1-6(12)7(2-5(4)11)13-8(14)3-10/h1-2H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPHIDXEBDSQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Acylation of 4-Bromo-2,5-difluoroaniline

The most widely reported method involves the reaction of 4-bromo-2,5-difluoroaniline with chloroacetyl chloride under basic conditions.

Procedure :

- Reaction Setup : 4-Bromo-2,5-difluoroaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C under nitrogen.

- Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl generated during the reaction.

- Acylating Agent : Chloroacetyl chloride (1.1 equiv) is introduced dropwise, and the mixture is stirred at room temperature for 6–8 hours.

- Workup : The organic layer is washed with 5% NaOH (to remove unreacted chloroacetyl chloride) and brine, dried over Na₂SO₄, and concentrated.

- Purification : Recrystallization from ethanol/water (3:1) yields the product as a white crystalline solid (72–85% yield).

Critical Parameters :

- Temperature Control : Exothermic acylation requires strict temperature regulation to prevent side reactions.

- Solvent Choice : DCM minimizes solvolysis of chloroacetyl chloride compared to polar aprotic solvents.

Alternative Route via Nucleophilic Substitution

A patent-pending approach (CN102946730B) describes the use of a pre-functionalized sulfonyl intermediate to enhance regioselectivity:

Steps :

- Sulfonylation : 4-Bromo-2,5-difluoroaniline is treated with p-toluenesulfonyl chloride to form N-(4-bromo-2,5-difluorophenyl)-4-methylbenzenesulfonamide.

- Chloroacetylation : The sulfonamide undergoes nucleophilic displacement with potassium chloroacetate in DMF at 80°C (12 hours).

- Desulfonylation : Hydrolysis with H₂SO₄ (10% v/v) yields the target compound (68% overall yield).

Advantages :

- Sulfonyl groups act as protecting groups, preventing over-acylation.

- Higher regioselectivity compared to direct methods.

Catalytic Reductive Amination

A modified protocol adapts reductive amination for substrates sensitive to strong acids:

Process :

- Imine Formation : 4-Bromo-2,5-difluoroaniline reacts with chloroacetaldehyde in methanol at 50°C (4 hours).

- Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the pH is maintained at 5–6 using acetic acid.

- Isolation : Filtration and column chromatography (SiO₂, hexane/ethyl acetate 4:1) afford the product (65–70% yield).

Challenges :

- Strict pH control is essential to avoid borane-mediated decomposition.

- Limited scalability due to the cost of NaBH₃CN.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows a single peak at 4.8 minutes (λ = 254 nm), confirming >98% purity.

Optimization and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Acylation | 72–85 | 98–99 | Simplicity, high atom economy |

| Sulfonylation Route | 68 | 97 | Regioselectivity control |

| Reductive Amination | 65–70 | 95 | Mild conditions for sensitive substrates |

Industrial-Scale Considerations

- Cost Efficiency : Direct acylation is preferred for large-scale synthesis due to lower reagent costs.

- Waste Management : Ethanol/water recrystallization generates minimal hazardous waste compared to halogenated solvents.

Applications and Derivatives

N1-(4-Bromo-2,5-difluorophenyl)-2-chloroacetamide serves as a precursor to fungicides and kinase inhibitors. Patent CN102946730B highlights its utility in protecting crops from Phytophthora infestans via structural derivatization.

化学反应分析

Types of Reactions

N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the acetamide group can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The bromine atom on the phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as dichloromethane or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted acetamides, while coupling reactions can produce biaryl compounds.

科学研究应用

N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide and related acetamide derivatives:

Key Observations:

Halogenation Effects :

- The target compound’s 4-bromo-2,5-difluorophenyl group combines bromine’s polarizability with fluorine’s strong electron-withdrawing nature. This contrasts with simpler analogs like N-(4-fluorophenyl)-2-chloroacetamide, where a single fluorine atom moderately activates the aromatic ring .

- In N-(3,4-dichlorophenyl)-2-chloroacetamide (), dichloro substitution results in dihedral angles of 54.8–77.5° between the aryl and amide groups, influencing molecular packing and crystal lattice stability . The difluoro substitution in the target compound may lead to similar torsional strain but with distinct hydrogen-bonding patterns.

The absence of methyl groups in the target compound likely enhances its ability to form hydrogen bonds, as seen in N-(4-fluorophenyl)-2-chloroacetamide, where N–H···O interactions stabilize crystal packing .

Bond Length and Reactivity :

- In N-(4-bromophenyl)acetamide (), bond lengths (e.g., C1–C2: 1.501 Å, N1–C2: 1.347 Å) are consistent with typical acetamide derivatives. However, bromine’s presence slightly elongates C–Br bonds (1.8907 Å vs. 1.91 Å in related compounds) . The target compound’s additional fluorine atoms may further polarize the amide bond, altering its reactivity in nucleophilic substitution reactions.

Synthetic Utility :

- Derivatives like N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide () highlight the role of chloroacetamides as intermediates for complex molecules, leveraging the chloro group’s susceptibility to displacement by amines or thiols . The target compound’s halogenated aryl group could similarly serve as a precursor for Suzuki coupling or Ullmann reactions.

生物活性

N1-(4-Bromo-2,5-difluorophenyl)-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromo-2,5-difluorobenzoyl chloride with chloroacetamide. The compound's structure is confirmed through various spectroscopic methods including NMR and IR spectroscopy. The molecular formula is C9H7BrClF2N, with a molecular weight of 267.51 g/mol.

1. Antimicrobial Activity

Multiple studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The results indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

The presence of the bromine and fluorine substituents is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound was tested using the Sulforhodamine B assay, yielding the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, potentially inhibiting their activity .

3. Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory properties, particularly against c-Met kinase. The compound demonstrated potent inhibition with an IC50 value of 18.5 nM, indicating its potential as a therapeutic agent in targeting specific signaling pathways in cancer .

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry assessed various derivatives of chloroacetamides, including this compound, revealing its superior antimicrobial activity compared to other derivatives .

- Anticancer Evaluation : Research conducted by PMC indicated that this compound significantly inhibited the growth of MCF7 cells through apoptosis induction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。